molecular formula C4H5F2NO B6157641 1,1-difluoro-2-isocyanatopropane CAS No. 2649065-00-7

1,1-difluoro-2-isocyanatopropane

Cat. No.: B6157641
CAS No.: 2649065-00-7
M. Wt: 121.09 g/mol
InChI Key: CALYRIKEOPMWSW-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-isocyanatopropane is an organic compound with the chemical formula C4H5F2NO It is characterized by the presence of two fluorine atoms and an isocyanate group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-2-isocyanatopropane can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoro-2-propanol with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:

C4H5F2OH+COCl2C4H5F2NCO+HCl+CO2\text{C4H5F2OH} + \text{COCl2} \rightarrow \text{C4H5F2NCO} + \text{HCl} + \text{CO2} C4H5F2OH+COCl2→C4H5F2NCO+HCl+CO2

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-isocyanatopropane undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding adducts.

    Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and an amine.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

1,1-Difluoro-2-isocyanatopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-isocyanatopropane involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas, carbamates, and polyurethanes. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-2-propanol: A precursor in the synthesis of 1,1-difluoro-2-isocyanatopropane.

    1,1-Difluoro-2-chloropropane: Another fluorinated compound with similar reactivity.

    1,1-Difluoro-2-bromopropane: Similar to 1,1-difluoro-2-chloropropane but with a bromine atom.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and an isocyanate group. This combination imparts unique reactivity and stability, making it a valuable compound in various synthetic applications. The fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development and other applications.

Properties

CAS No.

2649065-00-7

Molecular Formula

C4H5F2NO

Molecular Weight

121.09 g/mol

IUPAC Name

1,1-difluoro-2-isocyanatopropane

InChI

InChI=1S/C4H5F2NO/c1-3(4(5)6)7-2-8/h3-4H,1H3

InChI Key

CALYRIKEOPMWSW-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)F)N=C=O

Purity

95

Origin of Product

United States

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